Gliclazide-d4
Gliclazide-d4
Gliclazide-d4 is intended for use as an internal standard for the quantification of gliclazide by GC- or LC-MS. Gliclazide is a sulfonylurea and an inhibitor of pancreatic β-cell ATP-sensitive potassium (KATP) channels (IC50 = 184 nM for murine β-cells). It is selective for pancreatic β-cell over cardiac and arterial smooth muscle cell KATP channels (IC50s = 19.5 and 37.9 μM, respectively). Gliclazide (5 μM) increases insulin-induced glucose uptake and glucose transporter 4 (GLUT4) translocation to the plasma membrane in a differentiated 3T3L1 adipocyte model of insulin resistance induced by hydrogen peroxide. Gliclazide (5 and 10 μg/ml) reduces LDL oxidation by human aortic smooth muscle cells (HASMCs), decreasing TBARS content and 8-isoprostane levels. It also decreases oxidized LDL-induced HASMC proliferation and monocyte adhesion when used at concentrations ranging from 1 to 10 μg/ml. Gliclazide (5 mg/kg) reduces serum glucose levels and increases glucose uptake by isolated rat hindquarters in a model of diabetes induced by streptozotocin (STZ;).
Brand Name:
Vulcanchem
CAS No.:
1185039-30-8
VCID:
VC0023397
InChI:
InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Molecular Formula:
C15H21N3O3S
Molecular Weight:
327.435
Gliclazide-d4
CAS No.: 1185039-30-8
Cat. No.: VC0023397
Molecular Formula: C15H21N3O3S
Molecular Weight: 327.435
* For research use only. Not for human or veterinary use.
Specification
| Description | Gliclazide-d4 is intended for use as an internal standard for the quantification of gliclazide by GC- or LC-MS. Gliclazide is a sulfonylurea and an inhibitor of pancreatic β-cell ATP-sensitive potassium (KATP) channels (IC50 = 184 nM for murine β-cells). It is selective for pancreatic β-cell over cardiac and arterial smooth muscle cell KATP channels (IC50s = 19.5 and 37.9 μM, respectively). Gliclazide (5 μM) increases insulin-induced glucose uptake and glucose transporter 4 (GLUT4) translocation to the plasma membrane in a differentiated 3T3L1 adipocyte model of insulin resistance induced by hydrogen peroxide. Gliclazide (5 and 10 μg/ml) reduces LDL oxidation by human aortic smooth muscle cells (HASMCs), decreasing TBARS content and 8-isoprostane levels. It also decreases oxidized LDL-induced HASMC proliferation and monocyte adhesion when used at concentrations ranging from 1 to 10 μg/ml. Gliclazide (5 mg/kg) reduces serum glucose levels and increases glucose uptake by isolated rat hindquarters in a model of diabetes induced by streptozotocin (STZ;). |
|---|---|
| CAS No. | 1185039-30-8 |
| Molecular Formula | C15H21N3O3S |
| Molecular Weight | 327.435 |
| IUPAC Name | 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea |
| Standard InChI | InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D |
| Standard InChI Key | BOVGTQGAOIONJV-KDWZCNHSSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 |
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